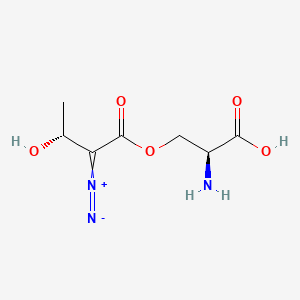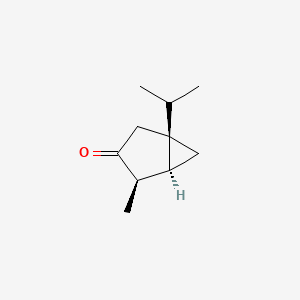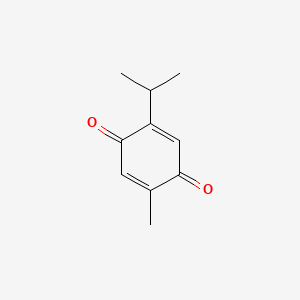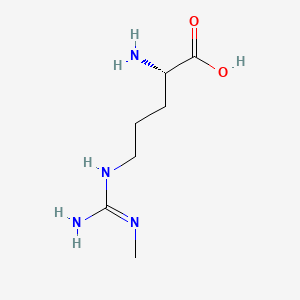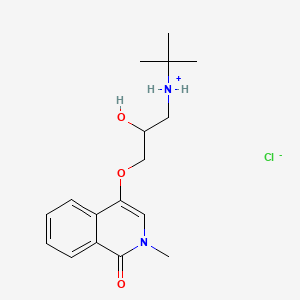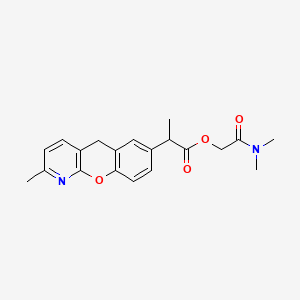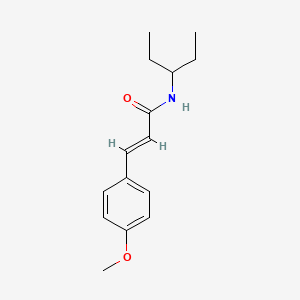
Tmppaa
Vue d'ensemble
Description
TMPPAA is an allosteric agonist and positive allosteric modulator of the 5-HT3 receptor . It enhances 5-HT-mediated 5-HT3AR signaling . The molecular weight of TMPPAA is 247.33 and its formula is C15H21NO2 .
Molecular Structure Analysis
TMPPAA has a total of 39 bonds; 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
TMPPAA is a white to beige powder . It is soluble in DMSO at a concentration of 25 mg/mL . The storage temperature is 2-8°C .Applications De Recherche Scientifique
1. Gene Identification and Characterization
- Identification and Characterization of TTMP (TPA Induced Trans-Membrane Protein): Tmppaa has been utilized in the study of gene expression. A novel gene, TTMP (TPA induced trans-membrane protein), was identified and characterized using TPA (12-O-Tetradecanoylphorbol-13-acetate) in pancreatic cancer cells. This gene, upon activation by TPA, was found to be upregulated in a time- and concentration-dependent manner. TTMP was shown to be a single-pass transmembrane protein localized to the endoplasmic reticulum (Chan et al., 2005).
2. Behavioral Analysis
- T-Pattern Detection and Analysis (TPA) in Behavior Study: TPA, or T-pattern detection and analysis, has been applied to study hidden patterns in behavior of both human and non-human subjects. This method helps in unveiling complex and time-based behavioral relationships, offering insights into the deep structure of behavior across various contexts (Casarrubea et al., 2018).
3. Protein Stability Regulation
- Regulating Protein Stability in the Central Nervous System: Research involving Tmppaa, specifically TMP (trimethoprim), demonstrated its role in regulating the stability of specific proteins in the mammalian central nervous system. This involves engineering mutants of the Escherichia coli dihydrofolate reductase (ecDHFR) that are degraded and can be stabilized by TMP, affecting the levels of the fusion protein (Iwamoto et al., 2010).
4. Precipitation Analysis and Forecasting
- TMPA (TRMM Multisatellite Precipitation Analysis): TMPA, a multisatellite precipitation analysis tool, has been widely used in various scientific researches, including climate studies, hydrologic models, and drought assessments. This system combines data from multiple satellites and gauge analyses to provide fine-scale precipitation estimates (Huffman et al., 2007).
5. Transfer Path Analysis in Mechanical Engineering
- Transfer Path Analysis (TPA) in Vibration Transmission Study: TPA, a family of methodologies used in mechanical engineering, is applied to study the transmission of mechanical vibrations. It has evolved into a vital tool in industrial development processes for understanding vibration transmission problems (Seijs et al., 2016).
6. Antitumor and Apoptotic Effects in Cancer Research
- Antitumor Activities of TMP (Tetramethylpyrazine): Tetramethylpyrazine (TMP), isolated from traditional Chinese medicine, has shown significant antitumor activities, particularly in the study of HepG2 cells. TMP's role in inducing cell cycle arrest and apoptosis via mitochondrial pathways has been a focus in cancer research (Bi et al., 2016).
7. Disease Treatment and Therapy
- TMP in Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) Treatment: Research has explored the potential of liver transplantation as a therapeutic alternative for MNGIE patients, utilizing thymidine phosphorylase (TP) sourced from the liver. This approach could offer new treatment avenues for this rare mitochondrial disease (Boschetti et al., 2014).
8. Stroke Treatment in Telemedicine
- TMP (Telemedicine) in Stroke Treatment: The use of telemedicine, particularly in stroke treatment with tissue-type plasminogen activator (tPA), has been a focus in several studies. It shows effectiveness in timely delivery and treatment rates in both centralized and decentralized healthcare systems (Hubert et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXCFGAFVLQEJK-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tmppaa | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



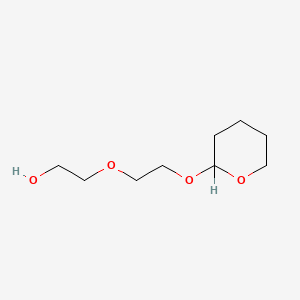
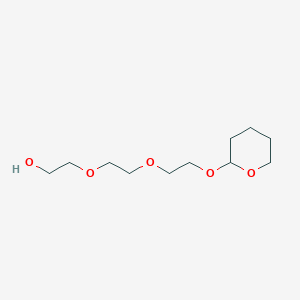
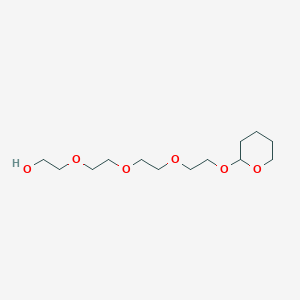
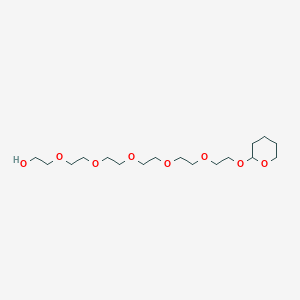
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)
